2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.
Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 4-methylphenylhydrazine with an appropriate carboxylic acid derivative to form the 1,2,5-oxadiazole ring.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the oxadiazole intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of substituted derivatives.
Scientific Research Applications
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can be compared to other compounds with similar structures, such as:
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound shares the phenoxy and acetamide groups but differs in the presence of a trifluoromethyl group and the position of the chlorine atom.
(4-chloro-2-methylphenoxy)acetic acid: This compound is structurally simpler, lacking the oxadiazole ring and the additional phenyl group.
2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide: Similar to the first compound, this one also features a trifluoromethyl group but differs in the position of the chlorine atom and the absence of the oxadiazole ring.
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-3-5-13(6-4-11)17-18(22-25-21-17)20-16(23)10-24-14-7-8-15(19)12(2)9-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
MOBWRUCDJWMVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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